Ethyl p-Aminobenzoate-N-D-mannose
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Overview
Description
Ethyl p-Aminobenzoate-N-D-mannose, also known as 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester, is a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . This compound is a derivative of benzocaine, a well-known local anesthetic, and is characterized by the presence of a mannose sugar moiety attached to the p-aminobenzoate structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl p-Aminobenzoate-N-D-mannose typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of an acid catalyst, followed by the glycosylation of the resulting ethyl p-aminobenzoate with mannose . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pH control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve productivity . This method allows for precise control over reaction conditions and can result in high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl p-Aminobenzoate-N-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl p-Aminobenzoate-N-D-mannose has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl p-Aminobenzoate-N-D-mannose involves its interaction with specific molecular targets and pathways. The compound’s anesthetic effect is primarily due to its ability to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions . The mannose moiety may also play a role in targeting specific cellular receptors or pathways, enhancing the compound’s efficacy and specificity .
Comparison with Similar Compounds
Benzocaine: Ethyl p-Aminobenzoate, a local anesthetic with a similar structure but lacking the mannose moiety.
Procaine: Diethylaminoethyl p-aminobenzoate, another local anesthetic with a different ester group.
Tetracaine: Butylaminobenzoate, a more potent local anesthetic with a longer duration of action.
Uniqueness: Ethyl p-Aminobenzoate-N-D-mannose is unique due to the presence of the mannose moiety, which may confer additional biological properties and enhance its specificity for certain cellular targets . This structural feature distinguishes it from other local anesthetics and may provide advantages in specific applications .
Biological Activity
Ethyl p-Aminobenzoate-N-D-mannose (also known as Ethyl p-Aminobenzoate with a mannose moiety) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and drug delivery. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound exhibits biological activity primarily through its interaction with specific receptors in immune cells. The mannose moiety allows for selective targeting of antigen-presenting cells (APCs), particularly dendritic cells, which play a crucial role in initiating immune responses. This targeting is facilitated by the overexpression of mannose receptors on these cells .
Immunological Applications
Recent studies have demonstrated that nanoparticles functionalized with α-mannose can enhance the delivery of mRNA vaccines. These nanoparticles have shown improved selectivity for APCs and increased transfection efficiency in vitro and in vivo, indicating their potential use in immunotherapy . The incorporation of Ethyl p-Aminobenzoate enhances the stability and bioavailability of these nanoparticles, making them promising candidates for future vaccine development.
Case Study 1: mRNA Vaccine Delivery
In a preclinical study, researchers investigated the efficacy of α-mannose-functionalized poly(β-amino ester) nanoparticles for delivering mRNA vaccines. The results indicated that these nanoparticles significantly improved the targeting and transfection rates in dendritic cells compared to non-functionalized counterparts. This study highlights the potential of this compound in enhancing vaccine efficacy through targeted delivery mechanisms .
Case Study 2: Antiviral Activity
Another study explored the antiviral properties of Ethyl p-Aminobenzoate derivatives against influenza viruses. The research found that modifications involving mannose enhanced the binding affinity to viral glycoproteins, suggesting a potential role in inhibiting viral entry into host cells. This activity underscores the compound's versatility beyond immunological applications, positioning it as a candidate for antiviral drug development .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Mannose-Functionalized Nanoparticles
Parameter | Non-Functionalized | Mannose-Functionalized |
---|---|---|
Targeting Efficiency | Low | High |
Transfection Rate | Moderate | High |
Stability | Moderate | High |
Enzymatic Activity
Research has identified that mannosyltransferases play a critical role in the biosynthesis of mannan structures, which are essential for various biological functions including cell signaling and immune response modulation. The enzymatic activity associated with mannosyltransferases has been linked to the effectiveness of compounds like this compound in promoting cellular uptake and enhancing biological responses .
Glycosylation Profiles
Glycosylation patterns significantly influence the biological activity of compounds. Studies utilizing mass spectrometry have revealed distinct N-glycan profiles associated with Ethyl p-Aminobenzoate derivatives, suggesting that modifications can alter receptor interactions and enhance therapeutic efficacy .
Properties
Molecular Formula |
C15H21NO7 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1 |
InChI Key |
FREAPVFREJJKCA-HTGUOZFMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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